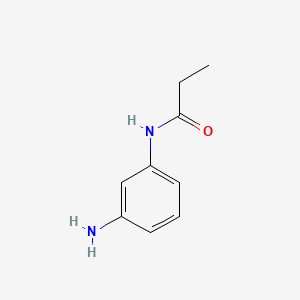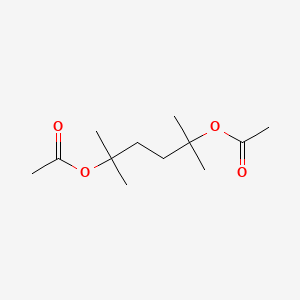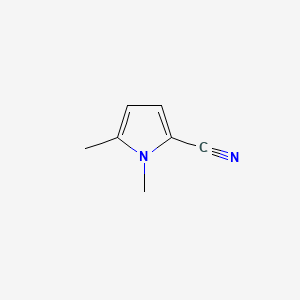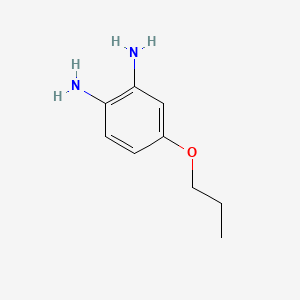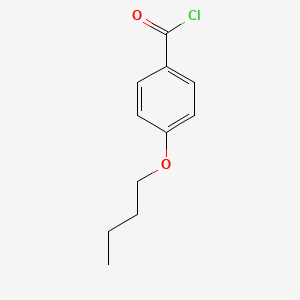
4-Butoxybenzoylchlorid
Übersicht
Beschreibung
4-Butoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoyl chloride and is characterized by the presence of a butoxy group attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, dyes, and fragrances .
Wissenschaftliche Forschungsanwendungen
4-Butoxybenzoyl chloride is used in various scientific research applications, including:
Synthesis of Polyacetylenes:
Catalytic Oxidation in Fuel Desulfurization: It contributes to the synthesis of redox ionic liquids based on iron chloride, which are used for the catalytic oxidation desulfurization of fuels.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Pesticides: It is used in the synthesis of pesticide compounds.
Dyes and Fragrances: It is a key intermediate in the production of dyes and fragrances.
Wirkmechanismus
Target of Action
It’s known that benzoyl chloride derivatives, like 4-butoxybenzoyl chloride, are often used as acylating agents in organic synthesis .
Mode of Action
4-Butoxybenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in acylation reactions . It can react with nucleophiles such as amines, alcohols, and carboxylic acids to form amides, esters, and anhydrides respectively . The chlorine atom in the acyl chloride is a good leaving group, which makes the carbon of the carbonyl group highly electrophilic and susceptible to nucleophilic attack.
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various organic compounds , which could potentially influence a variety of biochemical pathways depending on the specific context of its use.
Result of Action
The molecular and cellular effects of 4-Butoxybenzoyl chloride’s action would largely depend on the specific context of its use. As an acylating agent, it can participate in the formation of various organic compounds . The resulting compounds could have a wide range of effects depending on their specific chemical structures and properties.
Action Environment
The action, efficacy, and stability of 4-Butoxybenzoyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can lead to acylation reactions . Additionally, factors like temperature, pH, and the presence of other chemicals can also affect the reactivity and stability of the compound.
Biochemische Analyse
Biochemical Properties
4-Butoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of ester and amide bonds. The compound’s reactivity is primarily due to the presence of the benzoyl chloride functional group, which readily reacts with nucleophiles such as amines and alcohols. These interactions are crucial in the synthesis of pharmaceuticals, where 4-Butoxybenzoyl chloride acts as a key intermediate .
Cellular Effects
4-Butoxybenzoyl chloride has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with cellular nucleophiles can lead to modifications in proteins and enzymes, altering their function and activity. These changes can impact cell proliferation, differentiation, and apoptosis. Additionally, 4-Butoxybenzoyl chloride may influence the expression of genes involved in metabolic pathways, further affecting cellular function .
Molecular Mechanism
At the molecular level, 4-Butoxybenzoyl chloride exerts its effects through covalent binding interactions with biomolecules. The benzoyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent adducts. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Furthermore, 4-Butoxybenzoyl chloride can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Butoxybenzoyl chloride can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Butoxybenzoyl chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to 4-Butoxybenzoyl chloride can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Butoxybenzoyl chloride in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity. Studies have shown that high doses of 4-Butoxybenzoyl chloride can cause adverse effects, including tissue damage and organ toxicity. These effects are likely due to the compound’s reactivity with cellular nucleophiles, leading to the formation of covalent adducts and subsequent disruption of cellular function .
Metabolic Pathways
4-Butoxybenzoyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that may have different biological activities. These metabolic transformations can affect the compound’s overall bioactivity and toxicity. Additionally, 4-Butoxybenzoyl chloride can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Butoxybenzoyl chloride within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 4-Butoxybenzoyl chloride can bind to various proteins and enzymes, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and overall biological activity .
Subcellular Localization
4-Butoxybenzoyl chloride’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Butoxybenzoyl chloride may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the compound’s activity and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Butoxybenzoyl chloride can be synthesized through the reaction of 4-butoxybenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group. The reaction can be represented as follows:
C4H9OC6H4COOH+SOCl2→C4H9OC6H4COCl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 4-butoxybenzoyl chloride involves similar chlorination reactions but on a larger scale. The process is optimized for high yield and purity, often involving the use of advanced equipment and controlled reaction conditions to ensure the efficient conversion of 4-butoxybenzoic acid to 4-butoxybenzoyl chloride .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form amides, esters, and anhydrides, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-butoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux conditions to form esters.
Carboxylic Acids: Reacts under anhydrous conditions to form anhydrides.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Anhydrides: Formed from the reaction with carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the butoxy group.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a butoxy group.
4-Ethoxybenzoyl Chloride: Contains an ethoxy group instead of a butoxy group.
Uniqueness
4-Butoxybenzoyl chloride is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the butoxy group is required .
Eigenschaften
IUPAC Name |
4-butoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGCTFHTBKBITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187496 | |
| Record name | 4-Butoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33863-86-4 | |
| Record name | 4-Butoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33863-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxybenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033863864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTOXYBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K3Z5A9NPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Butoxybenzoyl chloride interact with 2-ethynylpyridine in the synthesis of the ionic polyacetylene?
A1: 4-Butoxybenzoyl chloride acts as an acylating agent. It reacts with 2-ethynylpyridine through a nucleophilic acyl substitution reaction. The nitrogen atom in the pyridine ring of 2-ethynylpyridine, being nucleophilic, attacks the electrophilic carbonyl carbon of 4-butoxybenzoyl chloride. This results in the formation of N-(4-n-butoxybenzoyl)-2-ethynylpyridinium chloride, which then undergoes polymerization. This process is referred to as "activation polymerization" in the paper [] because the initial acylation reaction also activates the ethynyl group for subsequent polymerization.
Q2: What is the role of the benzoyl functional group introduced by 4-Butoxybenzoyl chloride in the final polymer?
A2: The benzoyl group, specifically the butoxybenzoyl group, is attached to the polyacetylene backbone as a substituent []. This side group likely influences the polymer's properties such as solubility, photophysical characteristics, and electrochemical behavior. For example, the paper discusses the photoluminescence properties of the resulting polymer, which exhibit two distinct emission peaks. These optical properties are likely influenced by the presence of the conjugated benzoyl group.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



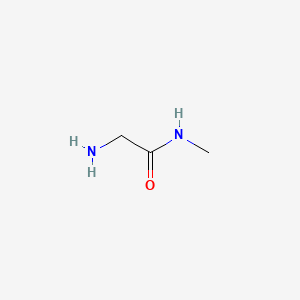
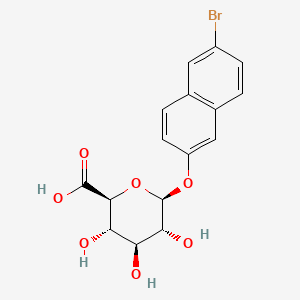

![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)
